4-Amino-3-chlorobenzenesulfonic acid
Overview
Description
4-Amino-3-chlorobenzenesulfonic acid (ACBS) is an organic compound with the molecular formula C6H6ClNO3S12. It is a solid that appears as off-white crystals or powder2. It belongs to the class of sulfonic acids, which are compounds that have a sulfonyl (SO2) group attached to an organic moiety2.
Synthesis Analysis
ACBS can be synthesized from 4-nitroaniline and sulfuric acid, followed by reduction with iron powder or zinc in the presence of hydrochloric acid3. Another synthesis method involves starting from 2-chloroaniline, o-dichlorobenzene, and monohydrate4.
Molecular Structure Analysis
The molecular weight of ACBS is 207.64 g/mol1. The IUPAC Standard InChI is InChI=1S/C6H6ClNO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)5.
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving ACBS6.
Physical And Chemical Properties Analysis
The physical and chemical properties of ACBS include a molecular weight of 217.64 g/mol, a melting point of 240-244°C, solubility in water and ethanol, insolubility in ether, and a density of 1.65 g/cm32. It has an acidic pH with a pKa of 0.652.
Scientific Research Applications
Topical Anti-Glaucoma Agents : It's used in developing topical anti-glaucoma agents with significant in vivo activity and prolonged action duration (Mincione et al., 2001).
Synthesis of Amino Sugars and Carbohydrate Mimetics : Potential future applications include synthesizing amino sugars and related carbohydrate mimetics, possibly as anti-inflammatory agents (Pfrengle & Reissig, 2010).
Production of Amino-Derivatized Conductive Surfaces : It can be used to produce stable amino-derivatized conductive surfaces for biomolecules immobilization, such as glutathione (Griveau et al., 2007).
Study of Molecular Tautomerism and Acid-Base Equilibrium : 3-Amino-4-hydroxy benzenesulfonamide, a related compound, is used in studying the equilibrium between neutral tautomeric forms and acid-base equilibrium of the molecule (Kovalchukova et al., 2013).
Catalysis in Organic Synthesis : 4-Nitrobenzenesulfonic acid is an efficient catalyst for synthesizing α-(4-oxazolyl)amino esters (Lee et al., 2018).
Antimicrobial Properties in Textiles : Treated cotton fabrics with 4-aminobenzenesulfonic acid-chloro-triazine adduct showed higher antimicrobial activity against Staphylococcus aureus (Son et al., 2006).
Organic Synthesis and Chemical Reactions : It can be used in various reactions for producing organosulfone derivatives, as well as in other chemical synthesis processes (Nematollahi & Varmaghani, 2008).
Biodegradation and Environmental Remediation : Lignocellulolytic fungi and bacteria can degrade sulfonated azo dyes and sulfanilic acid, demonstrating its role in environmental remediation (Paszczynski et al., 1992).
Safety And Hazards
ACBS is classified as a skin corrosive, sub-category 1B1. It causes severe skin burns and eye damage1. Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up1. In case of ingestion, inhalation, skin contact, or eye contact, specific first aid measures are recommended1.
Future Directions
Future directions for research on ACBS include developing new synthetic routes for ACBS and its derivatives with increased solubility and stability, investigating the potential of ACBS for the synthesis of new drugs and materials with improved properties, and conducting toxicity studies to evaluate the safety of ACBS for various applications3.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
4-amino-3-chlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECEUZBAHTVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059169 | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chlorobenzenesulfonic acid | |
CAS RN |
98-35-1 | |
Record name | 4-Amino-3-chlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-chlorobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorosulphanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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